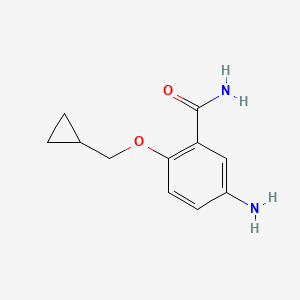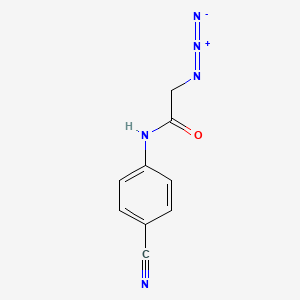
1-(3-Fluoro-5-methoxyphenyl)-2-methylpropan-1-amine
Vue d'ensemble
Description
1-(3-Fluoro-5-methoxyphenyl)-2-methylpropan-1-amine, or FMPMPA, is a synthetic organic compound with a wide range of potential applications in scientific research. It is a fluorinated analog of the neurotransmitter dopamine, and its unique molecular structure may allow for a variety of biological and physiological effects.
Applications De Recherche Scientifique
FMPMPA has a wide range of potential applications in scientific research. It has been used as a tool to study the effects of dopamine on the brain, and has also been used to investigate the effects of dopamine on behavior. It has also been used in studies of the effects of drugs on the brain, and to study the effects of stress and anxiety on the brain. Additionally, FMPMPA has been used to study the effects of aging and the effects of drugs on the aging process.
Mécanisme D'action
The exact mechanism of action of FMPMPA is not yet fully understood. However, it is believed to bind to the dopamine receptor, and then act as a partial agonist, stimulating the receptor and activating a cascade of biochemical reactions in the brain. It is also believed to modulate the release of dopamine, which can lead to changes in behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPMPA are still being investigated. However, it has been shown to modulate the release of dopamine in the brain, which can lead to changes in behavior and cognition. It has also been shown to reduce anxiety and stress levels, and to improve learning and memory. Additionally, FMPMPA has been shown to reduce inflammation, and to have anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of FMPMPA in laboratory experiments has several advantages. It can be synthesized relatively easily and quickly, and is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of experimental designs. However, there are some limitations to using FMPMPA in laboratory experiments. It is not always possible to accurately measure its effects, and it can be difficult to control its concentration in the body.
Orientations Futures
There are many potential future directions for research involving FMPMPA. Further research is needed to better understand its mechanism of action and to develop more effective methods for its synthesis. Additionally, further research is needed to explore its potential applications in the treatment of diseases such as depression, anxiety, and Parkinson's disease. Additionally, further research is needed to explore its potential use as a tool to study the effects of drugs on the brain, and to study the effects of aging and the effects of drugs on the aging process. Finally, further research is needed to explore its potential applications in the development of novel drugs and treatments.
Propriétés
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-7(2)11(13)8-4-9(12)6-10(5-8)14-3/h4-7,11H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHDMNXQALJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)F)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-5-methoxyphenyl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)





amine](/img/structure/B1465753.png)






![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)